3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, substituted with a sulfanyl group connected to a carbamoyl methyl moiety at position 3 and a 4-methylphenyl carboxamide group at position 4. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic methods from triazolo-pyridine derivatives (e.g., condensation reactions using carboxamide precursors and thiolating agents) suggest feasible routes . Its structural complexity positions it as a candidate for psychotropic or kinase-targeted applications, similar to compounds described in .
Properties
IUPAC Name |
3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-3-32-20-11-9-18(10-12-20)25-22(30)15-33-24-28-27-21-13-6-17(14-29(21)24)23(31)26-19-7-4-16(2)5-8-19/h4-14H,3,15H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBXJBLPXPWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with suitable aldehydes or ketones.
Functional Group Modifications: The ethoxyphenyl, carbamoylmethyl, and sulfanyl groups are introduced through various substitution reactions using reagents like ethyl iodide, carbamoyl chloride, and thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Alkoxides, thiolates.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compounds 7, 8, and 9 in share the triazolo-pyridine core but differ in substituents:
- Compound 7 : 4-ethoxyphenyl carboxamide (melting point: 299–300°C).
- Compound 8 : 3-chlorophenyl carboxamide (melting point: 319–320°C).
- Compound 9 : 2-furylmethyl carboxamide (melting point: 279–280°C).
Higher melting points in chlorophenyl derivatives (e.g., Compound 8) suggest stronger intermolecular forces compared to ethoxy or furyl groups .
Triazolo-Pyridine Derivatives from
The compound N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS 1226450-02-7) shares the triazolo-pyridine core but differs in substituents:
- Position 3 : 3-oxo group vs. the target’s sulfanyl-carbamoyl methyl.
- Aryl groups : Dual methoxyphenyl substituents vs. ethoxy and methylphenyl in the target.
The 3-oxo group in ’s compound may increase hydrogen-bonding capacity, while the target’s sulfur atom could enhance lipophilicity and redox activity. Molecular weight differences (447.4 g/mol for vs. ~480–500 g/mol estimated for the target) reflect substituent variations .
Comparative Data Table
Biological Activity
The compound 3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound features multiple functional groups, including a triazole ring and a carboxamide moiety. The synthesis typically involves multi-step organic reactions, optimizing conditions for yield and purity. Key steps often include:
- Formation of the triazole ring.
- Introduction of the ethoxyphenyl and methylphenyl groups.
- Final assembly into the carboxamide structure.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds in this class have demonstrated efficacy against bacterial strains and fungi, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Some studies highlight the ability of related compounds to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, affecting signaling pathways critical for cell survival and growth.
Antitumor Activity
A study focusing on structurally similar triazole derivatives found that they exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HT29) with IC50 values ranging from 5 to 15 µM. The presence of electron-withdrawing groups was noted to enhance activity significantly.
Antimicrobial Efficacy
Research has shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli. For instance, a derivative demonstrated an MIC value of 32 µg/mL against these pathogens, indicating moderate antibacterial activity.
Anti-inflammatory Mechanisms
In vitro studies revealed that compounds with the triazole moiety could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in inflammatory conditions.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
